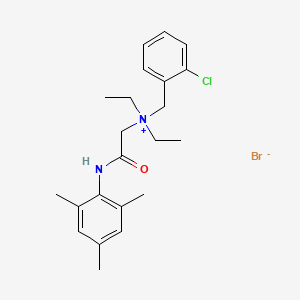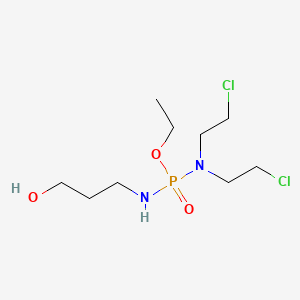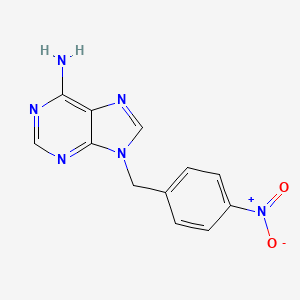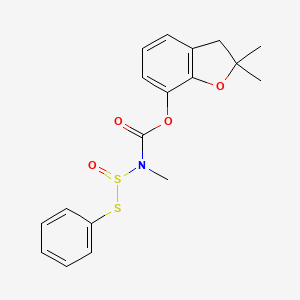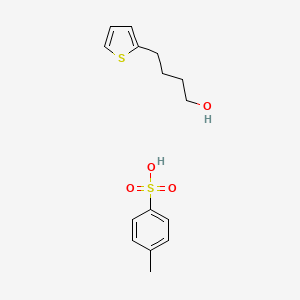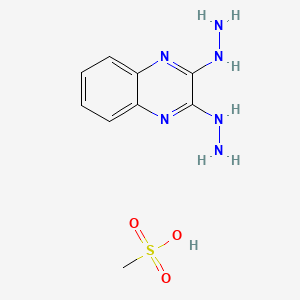
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The structure of this compound includes a quinoxalinedione core, which is a bicyclic compound containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate typically involves the condensation of dimethyloxalate with o-phenylenediamine . This reaction forms the quinoxalinedione core, which can then be further modified to introduce the dihydrazone and methanesulfonate groups. The reaction conditions often require a solvent such as ethanol and a catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione core to dihydroquinoxaline.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure
Aplicaciones Científicas De Investigación
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate involves its interaction with specific molecular targets. The quinoxalinedione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxyquinoxaline: Shares the quinoxaline core but has hydroxyl groups instead of dihydrazone and methanesulfonate groups.
Quinoxaline, 2,3-dihydroxy-: Another derivative with similar core structure but different functional groups.
Uniqueness
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives.
Propiedades
Número CAS |
73029-87-5 |
|---|---|
Fórmula molecular |
C9H14N6O3S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
(3-hydrazinylquinoxalin-2-yl)hydrazine;methanesulfonic acid |
InChI |
InChI=1S/C8H10N6.CH4O3S/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |
Clave InChI |
KUWSRUPFNHGQAR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C2C(=C1)N=C(C(=N2)NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


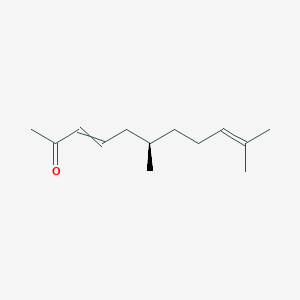
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
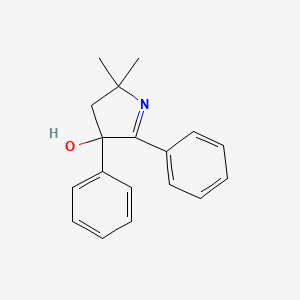
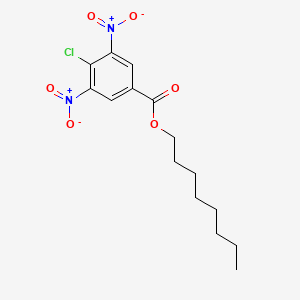
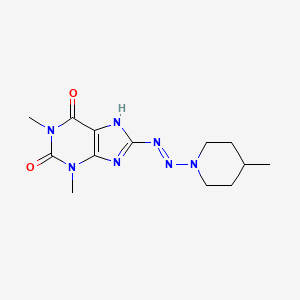
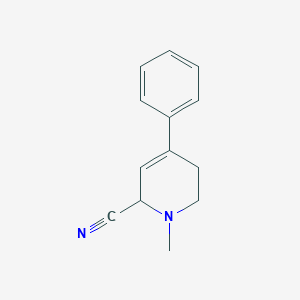
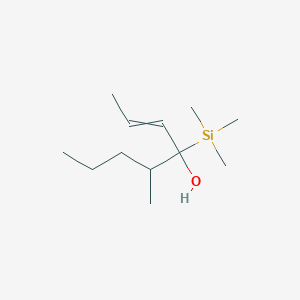
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
